MAO-B Inhibition: 155-Fold Greater Potency than Kynurenic Acid
4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid inhibits human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 20 nM, as determined by a fluorescence-based assay using kynuramine as substrate after 20 minutes incubation [1]. In contrast, the parent compound kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) exhibits a Kᵢ of 3.1 ± 0.3 µM (3,100 nM) against human MAO-B [2]. This represents an approximately 155-fold enhancement in inhibitory potency conferred by the 7-trifluoromethyl substituent. This differential is substantially larger than the typical lipophilicity-driven potency shift observed for CF₃ introduction in other heterocyclic series.
| Evidence Dimension | MAO-B inhibitory potency (human recombinant enzyme) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | Kynurenic acid: Kᵢ = 3.1 ± 0.3 µM (3,100 nM) |
| Quantified Difference | ~155-fold greater potency for the 7-CF₃ compound (ratio of Kᵢ/IC₅₀ ≈ 155) |
| Conditions | Target compound: human recombinant MAO-B, kynuramine substrate, 20 min incubation, fluorescence detection. Comparator: human MAO-B, competitive inhibition assay. |
Why This Matters
A 155-fold potency difference means the 7-CF₃ analog can achieve maximal MAO-B inhibition at sub-micromolar concentrations where kynurenic acid is essentially inactive, enabling target engagement studies that are impossible with the parent compound.
- [1] BindingDB. BDBM50393880, CHEMBL2158245. Affinity Data: IC₅₀ 20 nM for human recombinant MAO-B. ChEMBL-curated data. Accessed 2026. View Source
- [2] LIVIVO Search Results. Kynurenic acid: competitive inhibitor of human MAO B, Kᵢ = 3.1 ± 0.3 µM. Data sourced from primary literature. 2019. View Source
